molecular formula C22H21ClN2O3S B11618661 N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

Cat. No.: B11618661
M. Wt: 428.9 g/mol
InChI Key: YHYFAKHYMKZCQN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a benzenesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:

  • Step 1: Synthesis of 4-Chloroaniline

      Reaction: Chlorination of aniline.

      Conditions: Aniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride.

  • Step 2: Synthesis of 2,3-Dimethylaniline

      Reaction: Methylation of aniline.

      Conditions: Aniline is reacted with methyl iodide in the presence of a base like potassium carbonate.

  • Step 3: Formation of Benzenesulfonamide

      Reaction: Sulfonation of benzene.

      Conditions: Benzene is treated with sulfuric acid to form benzenesulfonic acid, which is then converted to benzenesulfonamide using ammonia.

  • Step 4: Coupling Reaction

      Reaction: The 4-chloroaniline and 2,3-dimethylaniline are coupled with benzenesulfonamide.

      Conditions: This step typically involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

  • Step 5: Acetylation

      Reaction: The final step involves acetylation of the coupled product.

      Conditions: Acetic anhydride is used in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dimethylphenyl ring.

      Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

      Products: Oxidation typically yields carboxylic acids or ketones.

  • Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide group.

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Products: Amines or reduced sulfonamides.

  • Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

      Reagents: Halogens, nitrating agents, or sulfonating agents.

      Products: Halogenated, nitrated, or sulfonated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound’s aromatic rings can engage in π-π interactions with protein residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)acetamido]acetamide
  • N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]propionamide

Uniqueness

Compared to similar compounds, N-(4-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its specific combination of functional groups. The presence of both a chlorophenyl and a dimethylphenyl group, along with the benzenesulfonamido moiety, provides distinct chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity is required.

Conclusion

This compound is a compound of significant interest due to its complex structure and versatile applications From its synthesis to its various chemical reactions and applications in multiple fields, this compound exemplifies the intricate interplay of organic chemistry and practical utility

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-16-7-6-10-21(17(16)2)25(29(27,28)20-8-4-3-5-9-20)15-22(26)24-19-13-11-18(23)12-14-19/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

YHYFAKHYMKZCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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